Allyl tert-butyl carbonate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several innovative methods. For instance, the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of 4-alkylidene-1,3-dioxolan-2-ones under mild conditions, showcasing the versatility of tert-butyl carbonates in synthesis . Additionally, the phosphine-catalyzed [3+3] annulation reaction of modified tert-butyl allylic carbonates with alkylidenemalononitriles forms cyclohexenes, indicating the reactivity of these carbonates in ring-forming reactions .
Molecular Structure Analysis
While the molecular structure of allyl tert-butyl carbonate is not directly analyzed in the papers, the structure of related compounds can be inferred. For example, the bulky tert-butyldiphenylsilyl group in oxoallylsilanes influences the selectivity of intramolecular cyclizations, suggesting that steric effects play a significant role in the molecular behavior of these compounds .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carbonates is highlighted through various reactions. Alkaloids-catalyzed allylic nucleophilic substitution of tert-butyl carbonate of Morita–Baylis–Hillman products with pronucleophiles is one such reaction, demonstrating the potential for regio- and enantioselective transformations . The generation of tert-butylperoxy radicals using a DIB/TBHP protocol for allylic oxidation further exemplifies the diverse reactivity of tert-butyl carbonates .
Physical and Chemical Properties Analysis
The physical properties of compounds related to allyl tert-butyl carbonate, such as the volumetric properties of the ternary system involving dimethyl carbonate, butyl methacrylate, and allyl methacrylate, have been studied. These properties are crucial for understanding the behavior of these compounds in various solvents and conditions . The generation of iodine-centered radicals at room temperature by hypervalent (tert-butylperoxy)iodanes, which can oxidize benzyl and allyl ethers, also provides insight into the chemical properties of tert-butyl carbonates .
Scientific Research Applications
Allylation of Erythromycin Derivatives
Allyl tert-butyl carbonate is used in the allylation of erythromycin derivatives. This method employs substituted allyl tert-butyl carbonates under palladium(0) catalysis, yielding higher effectiveness than traditional ether-forming protocols and better yields with allyl tert-butyl carbonates compared to less substituted carbonates (Stoner et al., 2003).
Alkaloids-catalyzed Reactions
Allyl tert-butyl carbonate is a key reactant in the regio- and enantioselective allylic nucleophilic substitution reactions of Morita–Baylis–Hillman products. It facilitates reactions with various pronucleophiles, leading to products in good yields with high regioselectivity and medium enantioselectivity (Du et al., 2004).
Phosphine-catalyzed Annulation Reactions
In phosphine-catalyzed [3+6] and [3+3] annulation reactions, allyl tert-butyl carbonate is used to form various cyclic compounds. These reactions are significant for constructing bridged nine-membered carbocycles and cyclohexenes (Du et al., 2005; Zheng & Lu, 2009).
Synthesis of Allylic tert-Butyl Sulfones and Sulfides
Allyl tert-butyl carbonate is utilized in the synthesis of allylic tert-butyl sulfones and sulfides, involving a Pd-catalyzed reaction. This process includes kinetic resolution of the allylic substrate by a chiral Pd-complex (Gais et al., 1998).
Cyclizations of Homoallylic Silanols
Allyl tert-butyl carbonate acts as a precursor in the stereospecific cyclizations of homoallylic silanols, leading to the formation of product dioxasilinanes. These reactions are crucial for further functionalization of alkenes in the products (Shinde et al., 2022).
Nucleophilic Ring Opening and Thiocarboxylate Manipulation
In the synthesis of alpha-substituted gamma- and delta-lactones, iodoalkyl tert-butyl carbonates are used in reactions with thiomaleic anhydride. This process involves free-radical addition, nucleophilic ring opening, and subsequent thiocarboxylate manipulation (Crich & Rahaman, 2009).
Mechanism of Action
Target of Action
Allyl tert-butyl carbonate is primarily used in organic synthesis as a reagent . Its primary targets are propargyl alcohols, which it interacts with in the presence of a vanadium/palladium dual catalyst .
Mode of Action
The compound’s mode of action involves a chemoselective cross-coupling of propargyl alcohols with allyl carbonates . This process involves a 1,3-transposition of propargyl alcohols by an oxyvanadium catalyst to generate vanadium allenoates . Concurrently, the activation of allyl carbonates by a palladium catalyst generates p-allylpalladium species . These two active intermediates trap each other more rapidly to afford the observed product .
Biochemical Pathways
The biochemical pathway affected by Allyl tert-butyl carbonate is the α-alkylation of carbonyl compounds . This is a useful carbon-carbon bond-forming method in organic synthesis . The compound’s action facilitates the formation of α-allylated α,β-unsaturated carbonyl compounds, which are highly valuable building blocks in organic synthesis .
Result of Action
The result of the action of Allyl tert-butyl carbonate is the formation of a wide range of α-allylated α,β-unsaturated ketones, esters, and amides . These are highly valuable building blocks in organic synthesis .
Safety and Hazards
Future Directions
The chemistry of Allyl tert-butyl carbonate and similar compounds has been applied to obtain a wide range of α-allylated α,β-unsaturated ketones, esters, and amides, which are highly valuable building blocks in organic synthesis . The development of efficient methods for selective synthesis is an important objective .
properties
IUPAC Name |
tert-butyl prop-2-enyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDRYKDDGFPLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458257 | |
Record name | ALLYL TERT-BUTYL CARBONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl tert-butyl carbonate | |
CAS RN |
70122-89-3 | |
Record name | ALLYL TERT-BUTYL CARBONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.